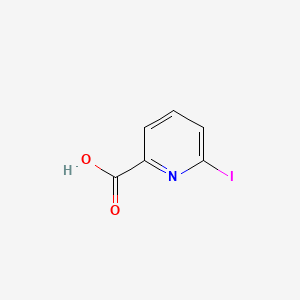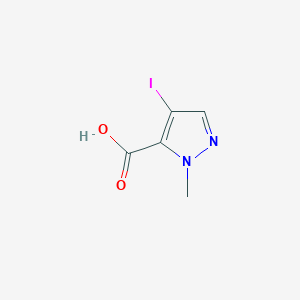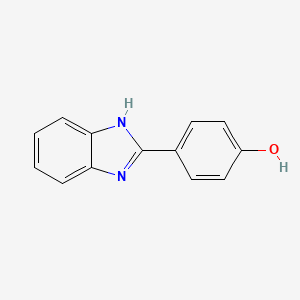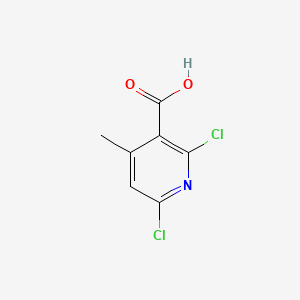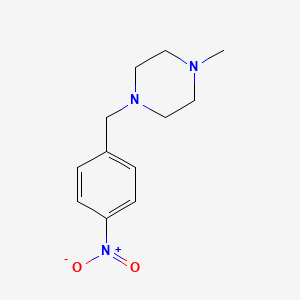
1-Methyl-4-(4-nitrobenzyl)piperazine
Descripción general
Descripción
1-Methyl-4-(4-nitrobenzyl)piperazine is an organic compound with the molecular formula C12H17N3O2 . It is also known by its IUPAC name, 1-methyl-4-(4-nitrobenzyl)piperazine .
Molecular Structure Analysis
The molecular structure of 1-Methyl-4-(4-nitrobenzyl)piperazine consists of a six-membered ring containing two opposing nitrogen atoms . The molecular weight of this compound is 235.29 .Physical And Chemical Properties Analysis
1-Methyl-4-(4-nitrobenzyl)piperazine is a yellow to brown solid . It has a molecular weight of 235.29 . The compound’s density, melting point, and boiling point are not specified in the search results .Aplicaciones Científicas De Investigación
Chemical Reagent
“1-Methyl-4-(4-nitrobenzyl)piperazine” is used as a chemical reagent in various synthetic applications . As a reagent, it can participate in a variety of chemical reactions, contributing to the formation of new compounds.
Building Block in Synthesis
This compound serves as a building block in several synthetic applications . It can be used to construct more complex molecules in the synthesis of various chemical substances.
Intermediate in Chemical Reactions
“1-Methyl-4-(4-nitrobenzyl)piperazine” acts as an intermediate in several chemical reactions . An intermediate is a substance that is formed in a middle step of a reaction and is consumed in a subsequent step.
Catalyst in Condensation Reactions
It is also used as an excellent catalyst for many condensation reactions . A catalyst is a substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change.
Research and Development
In the field of research and development , “1-Methyl-4-(4-nitrobenzyl)piperazine” is a subject of interest due to its unique chemical properties . Researchers use it to explore new reactions, syntheses, and applications.
Safety and Hazards
The safety information for 1-Methyl-4-(4-nitrobenzyl)piperazine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-methyl-4-[(4-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-13-6-8-14(9-7-13)10-11-2-4-12(5-3-11)15(16)17/h2-5H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZWNVPIAQKNTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350386 | |
| Record name | 1-METHYL-4-(4-NITROBENZYL)PIPERAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70261-81-3 | |
| Record name | 1-METHYL-4-(4-NITROBENZYL)PIPERAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

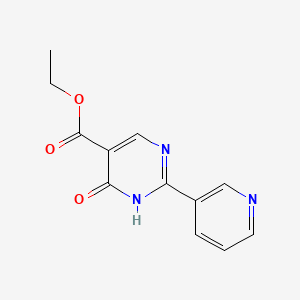
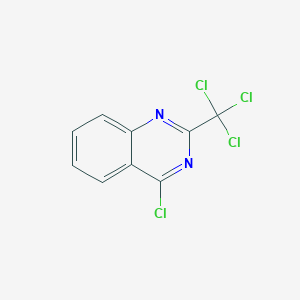

![Diethyl 2-{[(6-methoxypyridin-3-yl)amino]methylene}malonate](/img/structure/B1298052.png)
